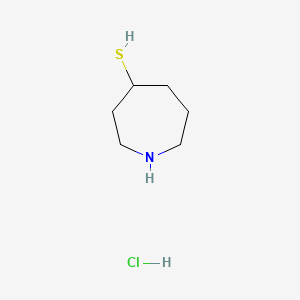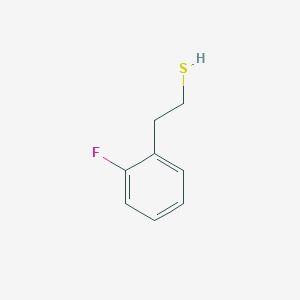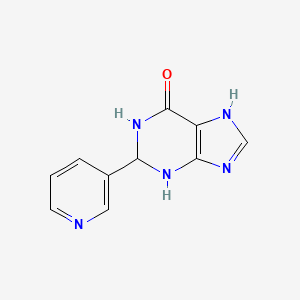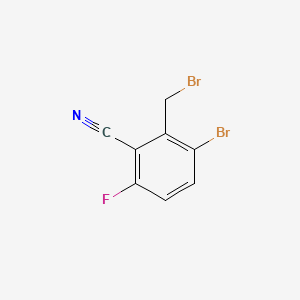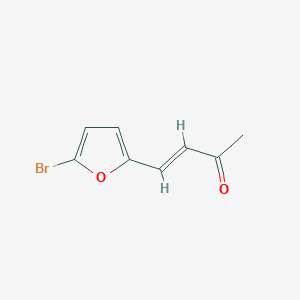
4-(5-Bromofuran-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromofuran-2-yl)but-3-en-2-one is an organic compound with the molecular formula C8H7BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-yl)but-3-en-2-one typically involves the bromination of furan derivatives followed by further functionalization. One common method is the bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol, which is then subjected to oxidation to form 5-bromo-2-furaldehyde. This intermediate can undergo aldol condensation with acetone to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromofuran-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromofuran-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(5-Bromofuran-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The bromine atom and the conjugated enone system make it a reactive electrophile, which can participate in various chemical reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-formylfuran: Similar structure but with a formyl group instead of the enone system.
(4-Bromofuran-2-yl)methanamine: Contains an amine group instead of the enone system.
5-Bromo-2-furylmethanol: Contains a hydroxyl group instead of the enone system
Uniqueness
4-(5-Bromofuran-2-yl)but-3-en-2-one is unique due to its conjugated enone system, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in chemical research and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrO2 |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
(E)-4-(5-bromofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+ |
InChI-Schlüssel |
UWWSOMAVGKWODG-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=C(O1)Br |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)

![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
